molecular formula C12H16N2O B1338403 N-(pyrrolidin-2-ylmethyl)benzamide CAS No. 247233-99-4

N-(pyrrolidin-2-ylmethyl)benzamide

Cat. No.: B1338403
CAS No.: 247233-99-4
M. Wt: 204.27 g/mol
InChI Key: SDSNCRLGLMMTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrrolidin-2-ylmethyl)benzamide: is a chemical compound with the molecular formula C12H16N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylmethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(pyrrolidin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of serine proteases or other enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

  • N-(1-ethyl-2-pyrrolidinylmethyl)-benzamide
  • N-(pyrrolidin-2-ylmethyl)benzamide

Comparison: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

CAS No.

247233-99-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(pyrrolidin-2-ylmethyl)benzamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-9-11-7-4-8-13-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)

InChI Key

SDSNCRLGLMMTNF-UHFFFAOYSA-N

SMILES

C1CC(NC1)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(NC1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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